2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, also known as AC1OJEEP, is a small molecule with the chemical formula C22H16ClN3O2. Its structure includes an indolizine core, a benzoyl group, a chlorophenyl group, and a carboxamide group [Source: Zhang Lab at Massachusetts General Hospital & Harvard Medical School (GLASS Consortium) ].
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of approximately 389.84 g/mol. This compound is characterized by its indolizine structure, which is known for its diverse biological activities. The compound typically appears as a crystalline solid and has a purity of around 95% in research applications. Its structural features include an amino group, a benzoyl moiety, and a chlorophenyl substituent, which contribute to its pharmacological properties .
The primary area of research on 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is its potential interaction with GPCRs. GPCRs are a large family of cell-surface receptors involved in various physiological processes. According to the G Protein-Coupled Receptors Ligand Association Database (GLASS), 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide has been shown to bind to the relaxin receptor 1 (RXFP1) in human cells []. However, the specific details of its mechanism of action on RXFP1 are not yet elucidated in scientific literature.
These reactions are essential for modifying the compound to explore its potential derivatives and analogs in biological studies.
Indolizine derivatives, including 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide, exhibit a broad range of biological activities. Some notable effects include:
The synthesis of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while enabling modifications to enhance its biological properties .
The applications of 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide span various fields:
Interaction studies involving 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide focus on its binding affinity to various biological targets:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Several compounds share structural similarities with 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide | C23H18ClN3O2 | Contains a different chloro-substituted phenyl group; potential variations in biological activity due to structural differences. |
| 2-amino-N-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide | C22H15F2N3O2 | Features fluorinated phenyl groups; may exhibit distinct pharmacological profiles compared to chlorinated variants. |
| 2-amino-3-[4-chlorophenyl]carbonylindolizine-1-carboxamide | C16H12ClN3O2 | A simpler structure lacking the benzoyl moiety; primarily studied for its antimicrobial properties. |